molecular formula NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl B1171096 O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene  glycol  3,000  hydrochloride CAS No. 187848-66-4

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride

Cat. No.: B1171096
CAS No.: 187848-66-4
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Description

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride (hereafter referred to as NH2-PEG-COOH HCl) is a heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of 3,000 Da. It features a primary amine (–NH2) and a carboxyl (–COOH) group on opposite termini, enabling dual conjugation with biomolecules or polymers . This compound is widely used in drug delivery systems, particularly for synthesizing PEGylated nanoparticles and nanogels, due to its ability to enhance colloidal stability, biocompatibility, and targeted functionalization . For example, NH2-PEG-COOH HCl has been employed in coupling with carboxyl-terminated PLGA to create PEG-PLGA nanocarriers for sustained drug release .

Properties

CAS No.

187848-66-4

Molecular Formula

NH2CH2CH2O(CH2CH2O)nCH2CH2COOH.HCl

Origin of Product

United States

Preparation Methods

Initiation and Polymerization

The reaction begins with the deprotonation of allyl alcohol using potassium hydride (KH) in tetrahydrofuran (THF), forming potassium allyl alcoholate. Ethylene oxide is introduced under anhydrous conditions at 50–60°C for 24–48 hours, achieving a target molecular weight of 3,000 Da. The reaction is quenched with acidified methanol to terminate polymerization.

Key Reaction Conditions:

ParameterValue
InitiatorPotassium allyl alcoholate
SolventTHF/DMSO (3:2 v/v)
Temperature50–60°C
Reaction Time24–48 hours
Quenching Agent0.1 N HCl in methanol

Carboxylation of the ω-End

The terminal hydroxyl group of allyl-PEG-OH is converted to a carboxyl group using succinic anhydride. In a dichloromethane (DCM) solution, succinic anhydride (1.2 equivalents) reacts with the hydroxyl group in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The mixture is stirred at room temperature for 12 hours, yielding allyl-PEG-COOH.

Introduction of the Aminoethyl Group

The allyl terminus undergoes radical addition with 2-aminoethanethiol hydrochloride. Azoisobutyronitrile (AIBN) initiates the radical reaction at 70°C in THF, grafting the aminoethyl moiety onto the PEG backbone. The product, O-(2-aminoethyl)-PEG-COOH, is precipitated in diethyl ether and isolated via filtration.

Hydrochloride Salt Formation

The aminoethyl group is protonated using hydrochloric acid (HCl) in methanol, forming the final hydrochloride salt. Excess HCl is removed by rotary evaporation, and the product is lyophilized to obtain a white powder.

Protected Intermediate Synthesis via Boc-Aminoethyl Functionalization

This method utilizes tert-butoxycarbonyl (Boc) protection to prevent side reactions during PEG functionalization. The Boc group is later removed under acidic conditions to yield the primary amine.

Synthesis of Boc-Aminoethyl-PEG

Boc-protected 2-aminoethanol is conjugated to monomethoxy PEG (mPEG-OH) using dicyclohexylcarbodiimide (DCC) and DMAP in DCM. The reaction proceeds at 25°C for 24 hours, followed by filtration to remove dicyclohexylurea (DCU). Boc-aminoethyl-PEG is purified via silica gel chromatography.

Reagent Ratios:

ComponentEquivalents
mPEG-OH (3,000 Da)1.0
Boc-2-aminoethanol1.5
DCC1.2
DMAP0.1

Carboxyethylation and Deprotection

The hydroxyl terminus of Boc-aminoethyl-PEG is esterified with bromoacetic acid in the presence of potassium carbonate (K₂CO₃) in acetonitrile. After 12 hours at 60°C, the Boc group is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v), yielding the free amine. Neutralization with HCl in diethyl ether produces the hydrochloride salt.

One-Pot Sequential Functionalization Using Dual Initiators

A streamlined approach combines AROP and post-polymerization modifications in a single reactor, reducing purification steps. This method employs a dual-initiator system to concurrently introduce aminoethyl and carboxyethyl groups.

Dual-Initiator Polymerization

Potassium 2-aminoethoxide and potassium 2-carboxyethoxide initiators are prepared by reacting potassium tert-butoxide with 2-aminoethanol and 3-carboxypropanol, respectively. Ethylene oxide is polymerized in THF at 50°C, producing a PEG chain with alternating initiator-derived termini. Gel permeation chromatography (GPC) confirms a polydispersity index (PDI) of ≤1.05.

In Situ Hydrochloride Formation

The aminoethyl terminus is protonated by adding HCl gas to the reaction mixture post-polymerization. The product is precipitated in cold diethyl ether and dried under vacuum.

Analytical Validation and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra confirm functional group incorporation. Characteristic peaks include:

  • Aminoethyl group : δ 2.8–3.0 ppm (-NH₂CH₂CH₂-)

  • Carboxyethyl group : δ 2.5–2.7 ppm (-CH₂COOH)

  • PEG backbone : δ 3.6–3.8 ppm (-OCH₂CH₂O-).

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)

MALDI-TOF mass spectrometry verifies the molecular weight (3,000 ± 50 Da) and end-group fidelity. Sodium trifluoroacetate is used as the matrix.

Titration for Functional Group Quantification

  • Aminoethyl content : Determined by ninhydrin assay, yielding ≥95% functionalization.

  • Carboxyl content : Measured via potentiometric titration with 0.1 N NaOH, showing ≥90% conversion.

Scalability and Industrial Production

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Batch Size10 g50 kg
Reaction Time48 hours24 hours
Yield75–80%85–90%

Purification via tangential flow filtration (TFF) replaces column chromatography, reducing solvent use and processing time.

Challenges and Optimization Strategies

Side Reactions During Amination

Radical addition of 2-aminoethanethiol may lead to disulfide formation. Optimization includes:

  • Using a 10% excess of 2-aminoethanethiol hydrochloride.

  • Conducting reactions under nitrogen to prevent oxidation.

PEG Backbone Degradation

Acidic conditions during Boc deprotection can hydrolyze PEG chains. Mitigation involves:

  • Limiting TFA exposure to ≤1 hour.

  • Neutralizing with aqueous NaHCO₃ immediately after deprotection.

Comparative Analysis of Synthesis Routes

MethodAdvantagesLimitations
Anionic PolymerizationHigh purity, low PDIMulti-step purification
Boc-Protected RoutePrevents side reactionsRequires toxic reagents (DCC)
One-Pot SynthesisReduced processing timeComplex initiator preparation

Chemical Reactions Analysis

Polymer Backbone Formation

The polyethylene glycol backbone is synthesized via anionic ring-opening polymerization of ethylene oxide (EO), initiated by ethylene glycol or oligomers under basic conditions :
HOCH2CH2OH+n(CH2CH2O)HO(CH2CH2O)n+1H\text{HOCH}_2\text{CH}_2\text{OH}+n(\text{CH}_2\text{CH}_2\text{O})\rightarrow \text{HO}(\text{CH}_2\text{CH}_2\text{O})_{n+1}\text{H}

  • Catalysts : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) .

  • Molecular weight control : Achieved by adjusting the ethylene oxide-to-initiator ratio.

Amine Termination

The α-end is functionalized with a primary amine via reaction with 2-aminoethanol, forming an ether bond:
HO PEG OH+H2NCH2CH2OHH2NCH2CH2O PEG OH\text{HO PEG OH}+\text{H}_2\text{NCH}_2\text{CH}_2\text{OH}\rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{O PEG OH}

Carboxyl Termination

The ω-end is modified with a carboxyl group using carboxyethylation:
HO PEG OH+HOOCCH2CH2OHHOOCCH2CH2O PEG OH\text{HO PEG OH}+\text{HOOCCH}_2\text{CH}_2\text{OH}\rightarrow \text{HOOCCH}_2\text{CH}_2\text{O PEG OH}

  • Activation : Carbodiimide-mediated coupling (e.g., EDC/NHS) facilitates carboxyl group introduction .

Conjugation Reactions

O-ACE-PEG3000 HCl’s dual functionality enables conjugation with biomolecules and drugs:

Amine-Reactive Coupling

The amine group reacts with activated carboxyl groups (e.g., from proteins or drugs):
H2N PEG COOH+RCOO EDC NHSRCONH PEG COOH\text{H}_2\text{N PEG COOH}+\text{RCOO}^\text{ }\xrightarrow{\text{EDC NHS}}\text{RCONH PEG COOH}

  • Example : Conjugation with 4-pentynoic acid via click chemistry (CuAAC) :
    H2N PEG COOH+HC C CH2)3COOHHN C C CH2)3CO PEG COOH\text{H}_2\text{N PEG COOH}+\text{HC C CH}_2)_3\text{COOH}\rightarrow \text{HN C C CH}_2)_3\text{CO PEG COOH}

Carboxyl-Reactive Coupling

The carboxyl group reacts with amine-bearing molecules (e.g., peptides, antibodies):
HOOC PEG NH2+H2N RHATU TEAHN R CO PEG NH2\text{HOOC PEG NH}_2+\text{H}_2\text{N R}\xrightarrow{\text{HATU TEA}}\text{HN R CO PEG NH}_2

  • Conditions : Room temperature, anhydrous DMF, triethylamine (TEA) as base .

Cross-Linking and Hydrogel Formation

O-ACE-PEG3000 HCl forms hydrogels via:

Bifunctional Cross-Linkers

Adipic acid dihydrazide (ADH) bridges carboxyl and amine groups:
2HOOC PEG NH2+H2N NH CH2)4 NH NH2Network hydrogel2\,\text{HOOC PEG NH}_2+\text{H}_2\text{N NH CH}_2)_4\text{ NH NH}_2\rightarrow \text{Network hydrogel}

  • Gelation time : 10–30 minutes at pH 7.4 .

Photoinitiated Cross-Linking

Methacrylate derivatives of O-ACE-PEG3000 HCl polymerize under UV light:
H2N PEG COOH+CH2=C CH3 COClCH2=C CH3 CO PEG COOH\text{H}_2\text{N PEG COOH}+\text{CH}_2=\text{C CH}_3\text{ COCl}\rightarrow \text{CH}_2=\text{C CH}_3\text{ CO PEG COOH}

  • Applications : 3D cell culture scaffolds .

Hydrolytic Stability

  • Carboxyl group : Stable in physiological pH (6.5–7.5) but hydrolyzes under strong acidic (pH < 3) or basic (pH > 10) conditions.

  • Amine group : Forms hydrochloride salt for enhanced solubility and stability .

Enzymatic Degradation

Resistant to proteases but susceptible to PEG-specific oxidases .

Comparative Reactivity

Functional Group Reactivity Common Reagents
Amine (-NH₂)Nucleophilic substitution, acylationEDC, NHS, HATU
Carboxyl (-COOH)Esterification, amidationDCC, DMAP, TEA

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is in drug delivery systems. Its hydrophilic nature enhances the solubility and stability of hydrophobic drugs, allowing for improved bioavailability.

  • Mechanism of Action : The amino group facilitates conjugation with therapeutic agents, while the carboxylic acid group can be utilized for pH-responsive drug release. This dual functionality enhances the targeting of drugs to specific tissues.
  • Case Study : In a study published in Bioconjugate Chemistry, O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol was used to modify doxorubicin. The modified drug exhibited enhanced cellular uptake and reduced cardiotoxicity compared to free doxorubicin.

Tissue Engineering

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is also utilized in tissue engineering to create hydrogels that can support cell growth and differentiation.

  • Hydrogel Formation : The compound can be cross-linked to form hydrogels that mimic the extracellular matrix, providing a conducive environment for cell adhesion and proliferation.
  • Application Example : Research has shown that hydrogels made from this compound can be used for cartilage tissue engineering, promoting chondrocyte growth and maintaining cartilage-like properties over time.

The biological activity of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride is primarily attributed to its ability to modify biomolecules. The dual functional groups allow for targeted interactions with specific molecular targets and pathways.

  • Gene Therapy Applications : The compound has been explored for use in gene therapy by facilitating the delivery of nucleic acids (e.g., siRNA). Studies indicate that O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol conjugated nanoparticles effectively deliver siRNA into cancer cells, resulting in significant gene silencing.

Mechanism of Action

The mechanism of action of O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride involves its ability to form stable hydrogels. The amino and carboxyl groups interact with other molecules, forming cross-linked networks that provide structural integrity and stability. These interactions are crucial in applications such as drug delivery, where the compound ensures the controlled release of therapeutic agents .

Comparison with Similar Compounds

Table 1: Comparison of NH2-PEG-COOH HCl with Similar PEG Derivatives

Compound Name Functional Groups Molecular Weight (Da) Key Applications Research Findings
NH2-PEG-COOH HCl –NH2, –COOH 3,000 Drug delivery nanogels, PEG-PLGA conjugates Increases nanoparticle hydrodynamic radius by 15%; stabilizes zeta potential
O-(2-Carboxyethyl)polyethylene glycol –COOH 3,000; 5,000 Carboxyl-mediated conjugation (e.g., EDC/NHS coupling) Used in SAM formation for biosensor surfaces
O-(2-Aminoethyl)polyethylene glycol –NH2, –OH 3,000 Nanoparticle stabilization, amine-reactive coupling Enhances Fe/TRGO hybrid biocompatibility
O-(2-Carboxyethyl)-O-(2-mercaptoethyl)heptaethylene glycol –COOH, –SH ~340 (heptaethylene) Biosensor surface modification (Au-S bonds) Forms self-assembled monolayers (SAMs) for antibody immobilization
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)PEG Boc–NH2, –COOH 3,000; 5,000 Protected amine for stepwise synthesis Enables controlled conjugation in multi-step reactions

Functional Group Diversity

  • NH2-PEG-COOH HCl : The dual –NH2 and –COOH groups allow sequential or simultaneous conjugation with carboxyl- or amine-reactive molecules (e.g., PLGA, peptides) . This versatility is critical for creating multifunctional drug carriers.

Molecular Weight and Physicochemical Properties

  • NH2-PEG-COOH HCl’s 3,000 Da MW balances steric hindrance and solubility. Larger PEGs (e.g., 5,000 Da) may reduce cellular uptake efficiency, while smaller PEGs (e.g., 750 Da) offer less steric shielding .
  • Hydrodynamic radius increases by ~8–10% post-PEGylation, as observed in PEG/CPP0-Fe nanoparticles, improving colloidal stability .

Stability and Reactivity

  • The –NH2 group in NH2-PEG-COOH HCl is protonated under physiological conditions, facilitating electrostatic interactions with negatively charged biomolecules. In contrast, Boc-protected derivatives (e.g., O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)PEG) require deprotection for amine reactivity, limiting their use in single-step reactions .

Research Findings and Performance Metrics

Drug Delivery Systems

  • In glycol chitosan nanogels, NH2-PEG-COOH HCl improved siRNA encapsulation efficiency by 20% compared to non-PEGylated counterparts .

Comparative Limitations

  • O-(2-carboxyethyl)polyethylene glycol lacks an amine group, requiring additional crosslinkers (e.g., EDC/NHS) for conjugation, which may introduce toxicity risks .

Biological Activity

O-(2-Aminoethyl)-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 hydrochloride (often abbreviated as O-APEC3000 HCl) is a specialized compound belonging to the class of polyethylene glycol (PEG) derivatives. Its unique structure, featuring both amino and carboxyl functional groups, allows it to play a significant role in various biological applications, particularly in drug delivery systems and bioconjugation.

  • Molecular Formula : C₁₃H₂₅N₃O₈
  • Molecular Weight : Approximately 3,000 daltons
  • Functional Groups : Amino (-NH₂), Carboxyl (-COOH)

The compound's PEG backbone contributes to its hydrophilicity and biocompatibility, making it suitable for interactions with biological systems.

The biological activity of O-APEC3000 HCl is primarily attributed to its ability to modify the solubility and stability of therapeutic agents. The amino group facilitates conjugation with targeting ligands, while the carboxylic acid group can be utilized for pH-responsive drug release. This dual functionality enhances the compound's efficacy in targeted drug delivery and bioconjugation applications .

Applications in Drug Delivery

  • Bioconjugation : O-APEC3000 HCl is widely used to modify biomolecules for improved solubility and stability. It can conjugate with proteins or small molecules to enhance their pharmacokinetic properties.
  • Targeted Delivery Systems : The compound has been employed in various formulations aimed at delivering drugs selectively to specific tissues or cells. For example, studies have shown that PEGylated conjugates can accumulate preferentially in tumor tissues due to the enhanced permeability and retention (EPR) effect .
  • Oligonucleotide Delivery : O-APEC3000 HCl serves as a platform for oligonucleotide prodrug delivery, enhancing the stability and bioavailability of nucleic acids in therapeutic applications .

Research Findings

Several studies have highlighted the biological activity of O-APEC3000 HCl:

  • Cellular Uptake Studies : Research indicates that PEGylated compounds exhibit improved cellular uptake compared to their non-PEGylated counterparts. This is particularly evident in cancer therapies where targeted delivery is crucial .
  • Cytotoxicity Assessments : Comparative investigations have shown that while PEGs can exhibit cytotoxic effects at high concentrations, O-APEC3000 HCl maintains a favorable safety profile at therapeutic doses. In vitro assays demonstrated minimal cytotoxicity at concentrations typically used for drug delivery .

Case Studies

  • Tumor-targeted Delivery of D-amino Acid Oxidase (DAO) :
    • A study investigated the antitumor activity of DAO conjugated with PEG. The results indicated that PEG-DAO significantly suppressed tumor growth in mice models compared to non-conjugated DAO, demonstrating enhanced pharmacokinetics and selective accumulation in tumor tissues .
  • Autologous Adsorption Procedures :
    • Another study evaluated the use of PEG in autologous adsorption procedures without prior treatment of red blood cells. The findings suggested that PEG could streamline the process while maintaining efficacy, showcasing its versatility in clinical applications .

Comparative Analysis with Similar Compounds

Compound NameFunctional GroupsMolecular WeightUnique Features
O-(2-Aminoethyl)polyethylene glycol 3,000Amino~3,000 daltonsLacks carboxyl group; primarily used for conjugation
O-(Carboxymethyl)polyethylene glycolCarboxylVariesPrimarily used for solubilization
Polyethylene glycol diacrylateAcrylateVariesUsed for cross-linking in hydrogels
O-(2-Hydroxyethyl)polyethylene glycolHydroxy~1,500 daltonsUsed for stabilizing proteins

The uniqueness of O-APEC3000 HCl lies in its dual functionality, which allows it to serve as both a linker and a reactive site for further chemical modifications .

Q & A

Q. What protocols mitigate risks during handling of the hydrochloride form?

  • Methodological Answer : Use anhydrous conditions (glovebox) to prevent hydrolysis. Neutralize residual HCl with bicarbonate buffers post-conjugation. Safety data sheets (SDS) mandate PPE (nitrile gloves, goggles) and fume hood use .

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